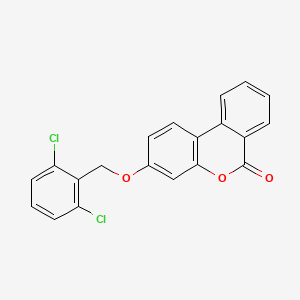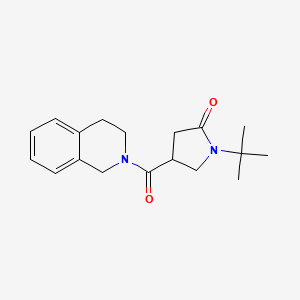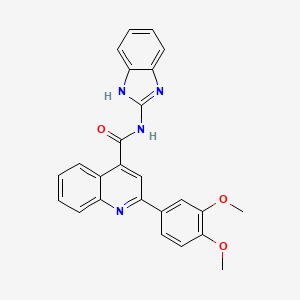![molecular formula C15H18ClN3O3S B11164398 6-chloro-1-{2-[4-(methylsulfonyl)-1-piperazinyl]-2-oxoethyl}-1H-indole](/img/structure/B11164398.png)
6-chloro-1-{2-[4-(methylsulfonyl)-1-piperazinyl]-2-oxoethyl}-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-1-{2-[4-(methylsulfonyl)-1-piperazinyl]-2-oxoethyl}-1H-indole is a complex organic compound that belongs to the indole family. Indole derivatives are significant due to their wide range of biological activities and applications in medicinal chemistry . This compound, with its unique structure, has garnered interest for its potential therapeutic properties and applications in various scientific fields.
Preparation Methods
The synthesis of 6-chloro-1-{2-[4-(methylsulfonyl)-1-piperazinyl]-2-oxoethyl}-1H-indole involves multiple steps, typically starting with the preparation of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . Industrial production methods often involve optimizing these reactions for higher yields and purity, utilizing catalysts and controlled reaction conditions .
Chemical Reactions Analysis
Scientific Research Applications
Mechanism of Action
The mechanism of action of 6-chloro-1-{2-[4-(methylsulfonyl)-1-piperazinyl]-2-oxoethyl}-1H-indole involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication . The chloro and methylsulfonyl groups enhance its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
6-chloro-1-{2-[4-(methylsulfonyl)-1-piperazinyl]-2-oxoethyl}-1H-indole can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone with different biological activities.
Indole-3-carbinol: Known for its anticancer properties.
5-chloroindole: A simpler indole derivative with distinct chemical properties.
The uniqueness of this compound lies in its specific functional groups, which confer unique chemical reactivity and biological activity .
Properties
Molecular Formula |
C15H18ClN3O3S |
|---|---|
Molecular Weight |
355.8 g/mol |
IUPAC Name |
2-(6-chloroindol-1-yl)-1-(4-methylsulfonylpiperazin-1-yl)ethanone |
InChI |
InChI=1S/C15H18ClN3O3S/c1-23(21,22)19-8-6-17(7-9-19)15(20)11-18-5-4-12-2-3-13(16)10-14(12)18/h2-5,10H,6-9,11H2,1H3 |
InChI Key |
SORKOMUVSJFHSL-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)CN2C=CC3=C2C=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-[2-({2-[(1-benzofuran-2-ylcarbonyl)amino]acetyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B11164317.png)

![5-hydroxy-3,4,7-trimethyl-6-[5-(2,3,4-trimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-2H-chromen-2-one](/img/structure/B11164322.png)

![N-[(2S)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoyl]glycine](/img/structure/B11164331.png)
![N-[2-(benzylcarbamoyl)phenyl]-2-[(2-methoxyethyl)sulfanyl]benzamide](/img/structure/B11164335.png)
![N-{4-[benzyl(methyl)sulfamoyl]phenyl}-3-(butanoylamino)benzamide](/img/structure/B11164339.png)
![N~1~-[4-(aminosulfonyl)phenethyl]-5-bromo-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide](/img/structure/B11164342.png)
![1-{[2-(3-Methoxyphenyl)quinolin-4-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B11164346.png)
![3-benzyl-7-[2-(4-fluorophenyl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one](/img/structure/B11164360.png)

![4-(acetylamino)-N-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B11164378.png)

![N-[2-(tert-butylcarbamoyl)phenyl]-1-(furan-2-ylcarbonyl)piperidine-4-carboxamide](/img/structure/B11164387.png)
